molecular formula C19H14ClN5O4 B2953412 9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863501-25-1

9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2953412
CAS RN: 863501-25-1
M. Wt: 411.8
InChI Key: YOLWPLHICBYEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H14ClN5O4 and its molecular weight is 411.8. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally similar to "9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" have been explored for their antimicrobial properties. For instance, a series of quinazolinone and thiazolidinone derivatives exhibited notable in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The synthesis of these compounds and their antimicrobial screening suggest a potential route for developing new antimicrobial agents based on purine derivatives (Desai, Dodiya, & Shihora, 2011).

Nucleoside Analogs and Enzyme Inhibition

Research on purine derivatives has also extended into the synthesis of nucleoside analogs, which are crucial for antiviral and anticancer drug development. For example, synthetic pathways to various 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines were prepared, showcasing their potential as inhibitors of adenosine deaminase, an enzyme relevant in metabolic pathways and disease states (Shah, Schaeffer, & Murray, 1965). This area of research is pivotal for understanding how substitutions on the purine ring affect biological activity and could guide the development of therapeutics based on the compound of interest.

Purine Derivatives in Drug Discovery

The exploration of purine derivatives for drug discovery is a significant area of interest. Compounds with a purine base have been synthesized and evaluated for their biological activities, including antimycobacterial properties. For instance, studies on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed their potential as antimycobacterial agents, highlighting the importance of structural modifications on the purine core for enhanced biological activity (Bakkestuen, Gundersen, & Utenova, 2005). This line of research indicates the versatility of purine derivatives in addressing various therapeutic needs, including infections caused by Mycobacterium tuberculosis.

properties

IUPAC Name

9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O4/c1-29-13-7-9(5-6-12(13)26)17-22-14(16(21)27)15-18(24-17)25(19(28)23-15)11-4-2-3-10(20)8-11/h2-8,26H,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLWPLHICBYEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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